molecular formula C10H8BrFO2 B1374269 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid CAS No. 872422-15-6

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1374269
CAS No.: 872422-15-6
M. Wt: 259.07 g/mol
InChI Key: UPADMCJEKQAEKT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group, with a 4-bromo-2-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-bromo-2-fluorophenylacetic acid, using a reagent like diazomethane or a similar carbene source. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as rhodium or copper complexes.

Another method involves the use of a Grignard reagent, where 4-bromo-2-fluorophenylmagnesium bromide reacts with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form derivatives such as ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 1-(4-substituted-2-fluorophenyl)cyclopropanecarboxylic acid derivatives.

    Reduction: Formation of 1-(4-bromo-2-fluorophenyl)cyclopropanol.

    Oxidation: Formation of 1-(4-bromo-2-fluorophenyl)cyclopropanone.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyclopropane ring can interact with active sites, while the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid
  • 1-(4-Bromo-2-chlorophenyl)cyclopropanecarboxylic acid
  • 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Uniqueness

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is unique due to the combination of bromine and fluorine substituents, which can significantly influence its reactivity and interaction with biological targets. The presence of both halogens can enhance the compound’s stability and binding properties, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADMCJEKQAEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735537
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872422-15-6
Record name 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the compound (24.6 g, 102 mmol) obtained in Example 14-2) and potassium hydroxide (46 g, 820 mmol) in ethanol (200 ml) and water (40 ml) was heated to reflux for 7 h. The reaction mixture was cooled to room temperature, and then 5 N hydrochloric acid was added until the reaction mixture was rendered acidic. The deposited solid was collected by filtration, washed with water, and then dried to obtain the title compound (28.7 g, quant.) as a colorless solid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

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